
(R)-2-(Aminomethyl)-3,3-dimethylbutanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Aminomethyl)-3,3-dimethylbutanoic acid hydrochloride is a chiral amino acid derivative. It is known for its role in various biochemical and pharmaceutical applications due to its unique structural properties. The compound is characterized by the presence of an aminomethyl group attached to a dimethylbutanoic acid backbone, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Aminomethyl)-3,3-dimethylbutanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chiral precursor, which can be derived from natural amino acids or synthesized through asymmetric synthesis.
Aminomethylation: The key step involves the introduction of the aminomethyl group. This can be achieved through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts to ensure high enantiomeric purity. The process is optimized for yield and cost-effectiveness, often employing continuous flow reactors for better control over reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products:
Oxidation: Imines, oximes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-(Aminomethyl)-3,3-dimethylbutanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(Aminomethyl)-3,3-dimethylbutanoic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
(S)-2-(Aminomethyl)-3,3-dimethylbutanoic acid hydrochloride: The enantiomer of the compound, differing in its spatial configuration.
2-(Aminomethyl)-3,3-dimethylbutanoic acid: The non-chiral version without the hydrochloride salt.
Uniqueness: ®-2-(Aminomethyl)-3,3-dimethylbutanoic acid hydrochloride is unique due to its chiral nature, which imparts specific biological activity and selectivity in reactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-chiral or free base counterparts.
Properties
Molecular Formula |
C7H16ClNO2 |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
(2R)-2-(aminomethyl)-3,3-dimethylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2,3)5(4-8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t5-;/m1./s1 |
InChI Key |
WHBQKHHMDXKGKD-NUBCRITNSA-N |
Isomeric SMILES |
CC(C)(C)[C@H](CN)C(=O)O.Cl |
Canonical SMILES |
CC(C)(C)C(CN)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


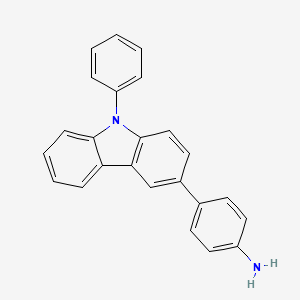


![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)ethan-1-amine hydrochloride](/img/structure/B13657617.png)
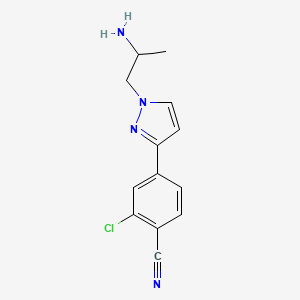
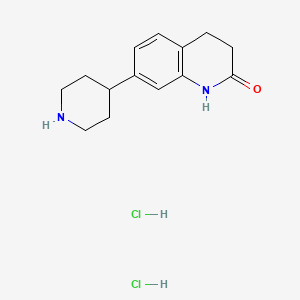
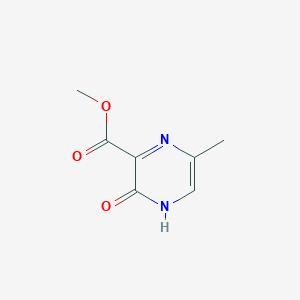
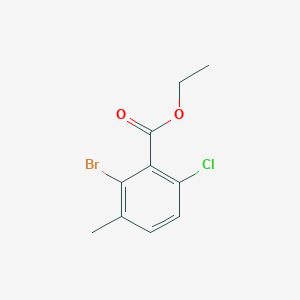


![4-Bromoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13657670.png)
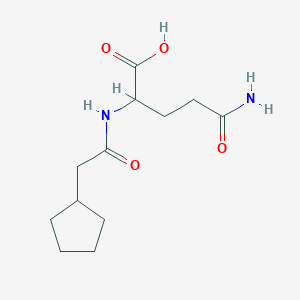
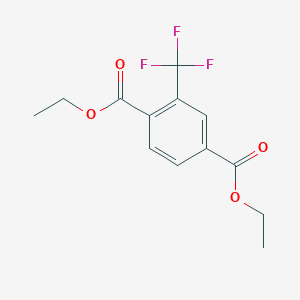
![2-Methylbenzo[d]thiazole-4-carboximidamide](/img/structure/B13657694.png)
